2-Pyridone-N-tetrafluoropropionic acid Cs salt
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Overview
Description
2-Pyridone is an organic compound with the formula C5H4NH(O). It is a colourless solid and is well known to form hydrogen bonded dimers. It is also a classic case of a compound that exists as tautomers .
Synthesis Analysis
The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been one of the important longstanding subjects in organic synthetic chemistry . In the substrate scope investigation, the parent NH-pyridone (2-hydroxypyridine) was tested, and the corresponding 3-trifluoromethylated pyridone was successfully obtained with high site selectivity .Molecular Structure Analysis
2-Pyridone is a frequently occurring subunit in natural products, biologically active compounds, and pharmaceutical targets . The second tautomer is 2-hydroxypyridine .Chemical Reactions Analysis
The reported procedures for the synthesis of 2-Pyridone are categorized according to the site selectivity that is achieved, and the substrate scope, limitations, mechanism, and controlling factors are briefly summarized .Physical And Chemical Properties Analysis
2-Pyridone is a colourless crystalline solid with a density of 1.39 g/cm3. It has a melting point of 107.8 °C and a boiling point of 280 °C. It is soluble in water, methanol, and acetone .Mechanism of Action
The plausible mechanism includes: initial cupration of the more acidic 1,3-azole C–H, second cupration of the pyridone C6 C–H assisted by the coordination of a pyridyl group, oxidation into a Cu(III) species with additional Cu(II) salt (disproportionation), productive reductive elimination and dissociation of the C6 .
Future Directions
properties
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-(2-oxopyridin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3.Cs/c9-7(10,6(15)16)8(11,12)13-4-2-1-3-5(13)14;/h1-4H,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNWGSPFQJNNX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CsF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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